molecular formula C11H7NO2 B1210899 10-Hydroxy-undeca-2,4,6,8-tetraynamide CAS No. 83475-37-0

10-Hydroxy-undeca-2,4,6,8-tetraynamide

Cat. No. B1210899
CAS RN: 83475-37-0
M. Wt: 185.18 g/mol
InChI Key: MGQYNHBGKXGGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-undeca-2,4,6,8-tetraynamide is a natural product found in Mycena viridimarginata with data available.

Scientific Research Applications

Synthesis and Polymerization

10-Hydroxy-undeca-2,4,6,8-tetraynamide has been explored in the context of polymer synthesis. Notably, it's utilized in emulsion polymerization processes and the synthesis of nano-networks. For instance, the emulsion copolymerization of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, an acetal-type crosslinking agent comonomer, has been studied. The process involves analyzing aspects such as conversion, polymerization rate, particle size, and zeta potential. The resultant copolymers are highlighted for their potential as biomaterials due to their structural characteristics, which include the presence of the tetraoxaspiro cycle, rendering them suitable for drug delivery system applications (Nita, Chiriac, & Nistor, 2011). Additionally, a nano-network with dual temperature and pH responsiveness based on copolymers of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane has been synthesized. The copolymers exhibit sensitivity that is evidenced by variations in the hydrodynamic radius and zeta potential of polymeric particles in relation to pH (Chiriac, Nita, & Nistor, 2011).

Chemical Modification and Material Properties

Research also delves into chemical modification techniques to enhance material properties. For instance, poly(3-hydroxy undec-10-enoate) synthesized by feeding Pseudomonas oleovarans with 10-undecenoic acid has shown nearly 100% hydroxylation of double bonds via the hydroboration–oxidation reaction. Such modifications significantly influence material characteristics like molecular weight and decomposition temperatures, broadening the potential applications of these materials (Eroglu, Hazer, Ozturk, & Caykara, 2005).

Biodegradable Material Synthesis

The compound's potential in creating biodegradable materials is evident. Notably, the synthesis of cationic poly(beta-hydroxyalkanoates) with functionalities such as tertiary amine groups at physiological pH suggests applications in biodegradable nucleic acid delivery systems (Sparks & Scholz, 2008).

properties

CAS RN

83475-37-0

Product Name

10-Hydroxy-undeca-2,4,6,8-tetraynamide

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

10-hydroxyundeca-2,4,6,8-tetraynamide

InChI

InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14)

InChI Key

MGQYNHBGKXGGRA-UHFFFAOYSA-N

SMILES

CC(C#CC#CC#CC#CC(=O)N)O

Canonical SMILES

CC(C#CC#CC#CC#CC(=O)N)O

synonyms

10-hydroxy-undeca-2,4,6,8-tetraynamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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